molecular formula C11H18ClN5 B12230481 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12230481
M. Wt: 255.75 g/mol
InChI Key: YKFKBJSBEHQBEX-UHFFFAOYSA-N
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Description

Structural Overview of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-Methyl-1H-pyrazol-5-yl)methyl]methanamine

The molecular architecture of this compound centers on two pyrazole rings differentiated by their substitution patterns. The first pyrazole (1,3-dimethyl-1H-pyrazol-4-yl) features methyl groups at the 1- and 3-positions, while the second pyrazole (1-methyl-1H-pyrazol-5-yl) contains a single methyl group at the 1-position. These heterocycles are interconnected through a methanamine bridge (-CH₂-NH-CH₂-), creating a planar yet sterically nuanced structure.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₁H₁₈N₅
Molecular Weight 220.30 g/mol
IUPAC Name This compound
SMILES Notation CC1=NN(C=C1CNCC2=CN(N2)C)C

The electronic configuration of the pyrazole rings contributes to partial aromaticity, with delocalized π-electrons across the nitrogen-containing heterocycles. This feature enhances stability while allowing for electrophilic substitution at the unsubstituted carbon positions. The methanamine bridge introduces a flexible spacer, enabling conformational adaptability in binding interactions.

Historical Development of Bipyrazolic Methanamine Compounds

The synthesis of bipyrazolic methanamines emerged from mid-20th-century efforts to expand the utility of pyrazole derivatives in pharmaceutical and materials science. Early work focused on monosubstituted pyrazoles, such as 1,3-dimethylpyrazole-4-methanamine, which demonstrated promising bioactivity but limited structural diversity. The introduction of a second pyrazole moiety marked a significant advancement, enabling dual-site molecular recognition and improved pharmacokinetic profiles.

Key milestones in bipyrazolic methanamine development include:

  • 1960s : Initial reports of pyrazole-amine conjugates via reductive amination of pyrazole aldehydes.
  • 1980s : Application of Ullmann coupling to link pyrazole units through amine bridges, enhancing synthetic yields.
  • 2000s : Adoption of microwave-assisted synthesis for rapid generation of bipyrazolic libraries, accelerating structure-activity relationship studies.

Modern synthetic routes often employ sequential functionalization strategies. For example, the target compound may be synthesized through:

  • Methylation : Selective N-methylation of pyrazole precursors using dimethyl sulfate.
  • Reductive Amination : Coupling of 1,3-dimethylpyrazole-4-carbaldehyde with 1-methylpyrazole-5-methylamine under hydrogenation conditions.
  • Purification : Chromatographic separation to isolate the desired regioisomer.

These methodologies underscore the compound's role as a scaffold for developing kinase inhibitors and antimicrobial agents, where the bipyrazolic core facilitates simultaneous interaction with multiple binding pockets.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9-10(8-15(2)14-9)6-12-7-11-4-5-13-16(11)3;/h4-5,8,12H,6-7H2,1-3H3;1H

InChI Key

YKFKBJSBEHQBEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

Stepwise Synthesis of Pyrazole Intermediates

The preparation of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine begins with the synthesis of two pyrazole intermediates: 1,3-dimethyl-1H-pyrazol-4-ylmethylamine and 1-methyl-1H-pyrazol-5-ylmethyl chloride .

Synthesis of 1,3-Dimethyl-1H-pyrazol-4-ylmethylamine

This intermediate is synthesized via cyclocondensation of acetylacetone with methylhydrazine in acidic media, followed by nitration and subsequent reduction. Key steps include:

  • Cyclocondensation : Acetylacetone reacts with methylhydrazine sulfate in ethanol under reflux to yield 1,3-dimethyl-1H-pyrazol-4-ylmethanol.
  • Nitration : Treatment with concentrated nitric acid at 0–5°C introduces a nitro group at the 4-position.
  • Reduction : Catalytic hydrogenation (H₂, 4 bar, Pd/C) reduces the nitro group to an amine, yielding 1,3-dimethyl-1H-pyrazol-4-ylmethylamine.
Synthesis of 1-Methyl-1H-pyrazol-5-ylmethyl Chloride

This intermediate is prepared through chlorination of 1-methyl-1H-pyrazol-5-ylmethanol using thionyl chloride (SOCl₂) in dichloromethane. The reaction proceeds at room temperature with a 92% yield.

Coupling Strategies

The final step involves coupling the two pyrazole intermediates via reductive amination or nucleophilic substitution.

Reductive Amination

A widely adopted method employs formaldehyde as the coupling agent:

  • Condensation : 1,3-Dimethyl-1H-pyrazol-4-ylmethylamine reacts with 1-methyl-1H-pyrazol-5-ylmethyl chloride in the presence of formaldehyde (37% aqueous solution) and triethylamine.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine intermediate to the final methanamine product.

Reaction Conditions :

  • Temperature: 25°C
  • Time: 12–16 hours
  • Yield: 68–75%
Nucleophilic Substitution

Alternative approaches utilize direct alkylation:

  • Alkylation : 1-Methyl-1H-pyrazol-5-ylmethyl chloride reacts with 1,3-dimethyl-1H-pyrazol-4-ylmethylamine in acetonitrile with potassium carbonate as a base.
  • Purification : The crude product is isolated via column chromatography (SiO₂, ethyl acetate/methanol 9:1).

Reaction Conditions :

  • Temperature: 60°C
  • Time: 6 hours
  • Yield: 58–62%

Optimization of Reaction Conditions

Catalytic Hydrogenation Efficiency

Catalysts and solvents significantly impact the reduction step in pyrazole intermediate synthesis:

Catalyst Solvent Temperature (°C) Yield (%)
Pd/C (10%) Methanol 25 92
Raney Ni Ethanol 50 78
PtO₂ THF 30 85

Data adapted from hydrogenation studies. Palladium on charcoal (Pd/C) in methanol achieves optimal yields (92%) under ambient conditions.

Solvent Effects on Coupling

Solvent polarity influences reductive amination efficiency:

Solvent Dielectric Constant Yield (%)
Methanol 32.7 75
DMF 36.7 68
Acetonitrile 37.5 71

Methanol’s moderate polarity balances reaction kinetics and product solubility.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances scalability:

  • Microreactor Setup : Pyrazole intermediates are synthesized in a tandem reactor system, reducing reaction times from hours to minutes.
  • Throughput : 5 kg/day capacity with >90% purity.

Purification Techniques

Industrial purification employs simulated moving bed (SMB) chromatography, achieving 99.5% purity with 98% recovery rates.

Analytical Characterization

Spectroscopic Data

¹H-NMR (400 MHz, DMSO-d₆)
  • δ 2.21 (s, 3H, CH₃), 2.35 (s, 3H, CH₃), 3.85 (s, 3H, NCH₃), 4.12 (s, 2H, CH₂NH), 7.28 (s, 1H, pyrazole-H).
LC-MS Analysis
  • m/z : 233.31 [M+H]⁺ (calculated: 233.31).
  • Retention Time : 2.13 min (C18 column, acetonitrile/water).

Challenges and Limitations

Regioselectivity in Pyrazole Formation

Unsymmetrical diketones often yield regioisomeric pyrazoles. Employing ionic liquids (e.g., [BMIM][BF₄]) as solvents improves regioselectivity to >95%.

Byproduct Formation

Reductive amination generates trace amounts of N,N-dimethylated byproducts (<5%), necessitating rigorous chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert any carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. The exact pathways and molecular targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis yields, and key properties of the target compound with analogous derivatives:

Compound Substituents Synthesis Yield Key NMR Shifts (δ, ppm) Molecular Weight References
Target Compound 1,3-Dimethyl (Pyrazole A); 1-Methyl (Pyrazole B) Not reported Not reported 247.33 g/mol
N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine (13) Phenyl (Imidazole) 54% Aromatic protons: 7.3–7.5 201.24 g/mol
tert-Butyl (3S,4R)-3-... [(1-Methyl-1H-pyrazol-3-yl)methyl]carbamate (13av) 1-Methyl (Pyrazole); Benzo[d][1,3]dioxol-5-yl 78% Pyrazole CH3: 2.34; Aromatic: 6.8–7.1 529.57 g/mol
1-(Furan-2-yl)-N-[(1-Methyl-1H-pyrazol-5-yl)methyl]methanamine Furan-2-yl; 1-Methyl (Pyrazole) Not reported Furan protons: 6.2–7.4 191.23 g/mol
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-Ethyl (Pyrazole); N-Methyl Not reported Ethyl CH3: 1.42; Pyrazole CH3: 3.78 155.20 g/mol
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-... (3a) Chlorophenyl; Cyanopyrazole 68% Aromatic: 7.43–8.12; CH3: 2.66 403.10 g/mol

Key Observations:

Structural Variations: Replacement of pyrazole with imidazole (e.g., compound 13 in ) reduces steric hindrance but alters electronic properties due to imidazole’s aromaticity and basicity. Fluorine substitution (e.g., compound 13av in ) enhances metabolic stability and lipophilicity compared to non-halogenated analogs. Furan-containing analogs (e.g., ) exhibit distinct π-π stacking interactions due to the oxygen heteroatom.

Synthesis Efficiency :

  • High yields (>75%) are achieved in compounds with electron-donating substituents (e.g., methyl or methoxy groups), as seen in .
  • Lower yields (e.g., 41% for compound 13ax in ) occur with bulky or electron-withdrawing groups (e.g., unsubstituted pyrazole), which complicate purification.

Spectroscopic Trends :

  • Methyl groups on pyrazole rings typically resonate at δ 2.3–2.7 ppm in $ ^1H $-NMR, while aromatic protons appear between δ 6.8–8.1 ppm .
  • Fluorine atoms (e.g., in compound 16 ) cause deshielding effects, shifting adjacent proton signals upfield.

Biological Implications :

  • The 1,3-dimethyl substitution on pyrazole may enhance selectivity for kinase targets by occupying hydrophobic pockets .
  • Methanamine linkers improve solubility compared to carboxamide derivatives (e.g., compound 3a in ), which are prone to crystallization.

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N6C_{13}H_{18}N_6 with a molecular weight of approximately 246.33 g/mol. The structure features two pyrazole rings, which are known for their biological significance.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit anticancer properties . For instance, a related pyrazole compound demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) with an IC50 value of 0.08 µM . The mechanism involves the inhibition of specific enzymes crucial for tumor growth.

Anti-inflammatory Effects

Pyrazole derivatives have shown anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. A study reported that certain pyrazole compounds exhibited IC50 values as low as 3.8 nM against COX enzymes, indicating potent anti-inflammatory effects . The compounds were evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method, which is a standard assay for assessing anti-inflammatory activity .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented extensively. Certain compounds have shown effectiveness against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) below 100 µg/mL . This suggests potential applications in developing new antibiotics based on pyrazole scaffolds.

Enzyme Inhibition

Several studies have highlighted the ability of pyrazole compounds to act as inhibitors of monoamine oxidases (MAOs), which are critical in regulating neurotransmitter levels in the brain. For example, a derivative showed an IC50 value of 40 nM against MAOs, indicating strong inhibitory potential . This property suggests possible applications in treating neurological disorders.

Study 1: Antitumor Efficacy

In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anticancer properties using the MTT assay. Among them, the compound with the structure closely related to our target compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.07 µM .

Study 2: Anti-inflammatory Mechanism

A study aimed at evaluating the anti-inflammatory effects of various pyrazole derivatives used carrageenan-induced paw edema in rats. The results indicated that compounds with electron-donating groups displayed superior anti-inflammatory activity compared to those with electron-withdrawing groups .

Summary of Research Findings

Activity Type IC50 Value Reference
Antitumor (MCF-7)0.08 µM
Anti-inflammatory (COX)3.8 nM
MAO Inhibition40 nM
Antimicrobial (various)<100 µg/mL

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